molecular formula C35H45FN5NaO9S B1194702 Danoprevir sodium CAS No. 916826-48-7

Danoprevir sodium

货号: B1194702
CAS 编号: 916826-48-7
分子量: 753.8 g/mol
InChI 键: GXYYUDQAGCVAGJ-HHGSPMIASA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 达诺瑞韦钠经历几种类型的化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件: 这些反应中常用的试剂包括像过氧化氢这样的氧化剂、像硼氢化钠这样的还原剂,以及各种催化剂以促进取代反应 .

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会导致亚砜或砜的形成,而还原可能会生成醇或胺 .

科学研究应用

Hepatitis C Treatment

Danoprevir sodium has been approved in China for treating chronic hepatitis C, particularly in patients with non-cirrhotic genotype 1b infections. Its efficacy has been demonstrated in several clinical trials:

  • Phase 3 Trials : A study involving 140 patients showed a sustained virologic response (SVR12) rate of 97.1% after a 12-week treatment regimen combining danoprevir with ritonavir and ribavirin .
  • Combination Therapies : In combination with ravidasvir (an HCV NS5A inhibitor), danoprevir achieved an SVR12 rate of 99% in treatment-naïve patients .
Study NameTreatment RegimenPopulationSVR12 Rate
RUSHMOREDanoprevir + Ritonavir + RibavirinNon-cirrhotic GT197.1%
EVERESTDanoprevir + Ravidasvir + RibavirinNon-cirrhotic GT199%

Potential Use in COVID-19 Treatment

Recent studies have explored repurposing danoprevir for treating COVID-19 due to its antiviral properties. A clinical study indicated that danoprevir boosted by ritonavir was safe and well-tolerated in patients with COVID-19, leading to rapid negative RT-PCR results and improvement in CT scan findings .

Biological Research

Danoprevir is utilized in research to understand HCV replication mechanisms and the role of NS3 protease in viral pathogenesis. Its effectiveness as a model compound aids researchers in developing new antiviral agents targeting similar pathways .

Chemistry and Drug Development

As a macrocyclic peptidomimetic compound, danoprevir serves as a reference standard for studying other protease inhibitors. It has been instrumental in virtual screening studies aimed at discovering new derivatives with enhanced antiviral activity .

Case Study 1: Efficacy in Hepatitis C Patients

A clinical trial involving treatment-naïve non-cirrhotic patients demonstrated that after 12 weeks of treatment with danoprevir combined with other antiviral agents, a significant majority achieved SVR12 without severe adverse effects, showcasing its potential as a frontline therapy for hepatitis C .

Case Study 2: COVID-19 Treatment Outcomes

In a small cohort study of COVID-19 patients treated with danoprevir and ritonavir, all participants exhibited rapid clinical improvement and negative PCR results within days of initiating treatment. This suggests that danoprevir may offer therapeutic benefits beyond its original indication .

作用机制

达诺瑞韦钠通过抑制丙型肝炎病毒的 NS3/4A 蛋白酶发挥作用。这种蛋白酶对病毒复制至关重要,并抑制宿主对感染的免疫反应。 通过抑制这种蛋白酶,达诺瑞韦钠有效地减少病毒复制并增强宿主免疫反应 .

类似化合物:

    波普瑞韦: 另一种用于治疗丙型肝炎的 NS3/4A 蛋白酶抑制剂。

    特拉普瑞韦: 与波普瑞韦类似,它靶向相同的蛋白酶,用于相同的适应症。

    西美普瑞韦: 一种新一代 NS3/4A 蛋白酶抑制剂,具有更高的疗效和安全性。

达诺瑞韦钠的独特性: 达诺瑞韦钠以其对多种 HCV 基因型和关键突变体的良好效力而脱颖而出。 它在临床试验中显示出高持续病毒学应答率,并且与其他抗病毒剂联合使用有效 .

相似化合物的比较

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.

    Telaprevir: Similar to boceprevir, it targets the same protease and is used for the same indication.

    Simeprevir: A newer generation NS3/4A protease inhibitor with improved efficacy and safety profile.

Uniqueness of Danoprevir Sodium: this compound stands out due to its favorable potency profile against multiple HCV genotypes and key mutants. It has shown high rates of sustained virological response in clinical trials and is effective in combination with other antiviral agents .

生物活性

Danoprevir sodium, a potent and selective inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, has emerged as a significant therapeutic agent in the management of HCV infections. This article delves into its biological activity, mechanisms of action, clinical efficacy, and potential applications beyond hepatitis C treatment.

Danoprevir functions primarily through the inhibition of the NS3/4A protease, which is crucial for the viral replication process. This protease cleaves the HCV polyprotein into functional proteins necessary for viral assembly and replication. The binding affinity of danoprevir to the NS3/4A protease is characterized by an IC50 value ranging from 0.2 to 3.5 nM , indicating its high potency .

Binding Characteristics

  • Binding Site : Danoprevir occupies the SI/SI’ pocket of the NS3 protease.
  • Key Interactions :
    • Acyl carbonyl oxygen forms hydrogen bonds with Gly137 and Ser138.
    • Acyl sulfonamide nitrogen forms a hydrogen bond with His57 .

Clinical Efficacy

Danoprevir was approved in China in 2018 as part of a combination therapy for treating HCV. Clinical trials have demonstrated its effectiveness in achieving sustained virologic response (SVR) rates:

  • Phase 3 Trial : In a study involving 140 patients, a regimen combining danoprevir with ritonavir and pegylated interferon α-2a resulted in an SVR12 rate of 97.1% after 12 weeks .
  • Phase 2/3 Trial : Another trial reported an SVR12 rate of 99% among treatment-naive patients when danoprevir was combined with ravidasvir and ribavirin .

Case Studies

Recent studies have explored the repurposing of danoprevir for treating COVID-19 due to its protease inhibitory activity against similar viral structures.

Case Study Summary

  • Patient Cohort : 11 patients treated with ritonavir-boosted danoprevir.
  • Outcomes :
    • First negative RT-PCR test occurred at a median of 2 days post-treatment.
    • Significant improvement in CT scan findings within 3 days .

Data Table: Clinical Trial Results

Study TypePatient PopulationTreatment RegimenSVR Rate (%)Duration (Weeks)
Phase 3 Trial140Danoprevir + Ritonavir + Pegylated Interferon97.112
Phase 2/3 TrialTreatment-naiveDanoprevir + Ravidasvir + Ribavirin9912

Potential Beyond Hepatitis C

The structural similarities between HCV proteases and those of other viruses, such as SARS-CoV-2, have led researchers to investigate danoprevir's potential as an antiviral agent against COVID-19. Molecular docking studies suggest that danoprevir exhibits favorable binding energy to the main protease of SARS-CoV-2, indicating its potential utility in treating this viral infection .

属性

CAS 编号

916826-48-7

分子式

C35H45FN5NaO9S

分子量

753.8 g/mol

IUPAC 名称

sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1

InChI 键

GXYYUDQAGCVAGJ-HHGSPMIASA-M

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

手性 SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

规范 SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danoprevir sodium
Reactant of Route 2
Danoprevir sodium
Reactant of Route 3
Danoprevir sodium
Reactant of Route 4
Danoprevir sodium
Reactant of Route 5
Danoprevir sodium
Reactant of Route 6
Danoprevir sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。